molecular formula C21H16ClF3N2OS B1401682 4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-thiobenzoic acid S-(4-chloro-phenyl) ester CAS No. 1923177-13-2

4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-thiobenzoic acid S-(4-chloro-phenyl) ester

Cat. No.: B1401682
CAS No.: 1923177-13-2
M. Wt: 436.9 g/mol
InChI Key: YCVSYNWODCKWLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-thiobenzoic acid S-(4-chloro-phenyl) ester” is a chemical substance with the molecular formula C21H16ClF3N2O2 and a molecular weight of 420.8 g/mol . It is not intended for human or veterinary use and is used for research purposes.


Molecular Structure Analysis

The molecular structure of this compound is based on its molecular formula, C21H16ClF3N2O2. It contains a pyridinyl group attached to a benzoic acid moiety, which is further connected to a 4-chlorophenyl ester . The presence of the trifluoromethyl group and the dimethylamino group on the pyridinyl ring adds complexity to the structure .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight (420.8 g/mol) and molecular formula (C21H16ClF3N2O2) . Other properties such as melting point, boiling point, and density were not available in the search results .

Scientific Research Applications

Synthetic Applications

Condensation Reactions and Esterification : The compound is structurally related to esters and carboxylic acids that have been extensively studied for their roles in synthetic organic chemistry. For instance, various carboxylic esters have been synthesized from nearly equimolar amounts of carboxylic acids and alcohols using derivatives of benzoic anhydride, showcasing high yields and chemoselectivities. Such reactions are catalyzed by dimethylamino pyridine derivatives, indicating the potential of similar compounds in facilitating esterification reactions (Shiina et al., 2002) (Shiina et al., 2004).

Material Science Applications

Polymer Synthesis and Modification : The structural elements of the compound suggest potential applications in the synthesis and modification of polymers. For instance, novel ester-containing polymers with desirable optical and thermal properties have been synthesized for applications in integrated optics, highlighting the role of carboxylic acid esters in developing materials with specific functionalities (Wong et al., 2004).

Supramolecular Chemistry

Host-Guest Interactions : The compound's potential to engage in host-guest chemistry is underscored by research on similar compounds forming supramolecular adducts with classical hydrogen bonds and other non-covalent interactions. This demonstrates the utility of pyridine and benzoic acid derivatives in constructing complex structures with specific binding properties (Fang et al., 2020).

Mechanism of Action

The mechanism of action of this compound is not specified in the search results. As it is used for research purposes, its mechanism of action would likely depend on the specific context of the research.

Properties

IUPAC Name

S-(4-chlorophenyl) 4-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]benzenecarbothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClF3N2OS/c1-27(2)19-12-15(21(23,24)25)11-18(26-19)13-3-5-14(6-4-13)20(28)29-17-9-7-16(22)8-10-17/h3-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCVSYNWODCKWLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=CC(=N1)C2=CC=C(C=C2)C(=O)SC3=CC=C(C=C3)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClF3N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-thiobenzoic acid S-(4-chloro-phenyl) ester
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4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-thiobenzoic acid S-(4-chloro-phenyl) ester
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4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-thiobenzoic acid S-(4-chloro-phenyl) ester
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4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-thiobenzoic acid S-(4-chloro-phenyl) ester
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4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-thiobenzoic acid S-(4-chloro-phenyl) ester
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4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-thiobenzoic acid S-(4-chloro-phenyl) ester

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